molecular formula C8H15NO B13648107 rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine

rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine

Cat. No.: B13648107
M. Wt: 141.21 g/mol
InChI Key: NCIXPZLRUSGIQE-JGVFFNPUSA-N
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Description

“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” is a chiral compound featuring a cyclopropane ring substituted with an oxan-4-yl group and an amine group. The compound’s stereochemistry is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and organic synthesis, due to their unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” typically involves the formation of the cyclopropane ring followed by the introduction of the oxan-4-yl and amine groups. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.

    Functional Group Introduction: Introduction of the oxan-4-yl group via nucleophilic substitution or addition reactions.

    Amine Introduction: Introduction of the amine group through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxan-4-yl group can be reduced to form corresponding alcohols or ethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or oxan-4-yl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the oxan-4-yl group may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and chiral catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” include other chiral cyclopropane derivatives with different substituents. Examples include:

  • (1R,2S)-2-(phenyl)cyclopropan-1-amine
  • (1R,2S)-2-(methoxy)cyclopropan-1-amine

Uniqueness

The uniqueness of “this compound” lies in its specific stereochemistry and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other cyclopropane derivatives.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1

InChI Key

NCIXPZLRUSGIQE-JGVFFNPUSA-N

Isomeric SMILES

C1COCCC1[C@@H]2C[C@H]2N

Canonical SMILES

C1COCCC1C2CC2N

Origin of Product

United States

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